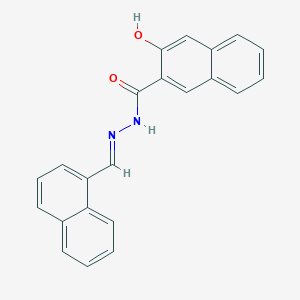

![molecular formula C14H23N3O2 B5552368 N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” often involves multi-step organic reactions. For instance, the synthesis of similar isoxazole derivatives has been reported through reactions that include the formation of isoxazoles from suitable precursors using cyclization reactions, followed by further functionalization of the isoxazole ring. Such processes require careful control of reaction conditions to achieve the desired selectivity and yield (Rajanarendar et al., 2012).

Molecular Structure Analysis

The molecular structure of isoxazole-containing compounds like “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” is characterized by the presence of an isoxazole ring which is known for its aromaticity and ability to engage in various chemical interactions. The planarity and electron distribution within the isoxazole ring influence the compound's reactivity and interaction with biological targets (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives are versatile in chemical reactions, capable of undergoing nucleophilic addition, electrophilic substitution, and cycloaddition reactions. The functional groups attached to the isoxazole ring, such as the carboxamide in the given compound, further dictate its reactivity, enabling it to participate in amidation, esterification, and other derivatization reactions, which are critical for the development of pharmacologically active molecules (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular architecture. Isoxazole rings contribute to the rigidity of the molecule, affecting its solubility and phase behavior. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals (Imafuku et al., 2007).

Chemical Properties Analysis

The chemical properties of “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” can be inferred from related compounds, which show a broad range of biological activities. The isoxazole ring is a critical feature in many biologically active molecules, influencing their binding affinity to various receptors and enzymes. Its presence can significantly impact the pharmacological profile of the compound, making it a valuable moiety in drug design and discovery (Rajanarendar et al., 2012).

Wissenschaftliche Forschungsanwendungen

Neuroplasticity and Antidepressant Effects

Research into the neuroplastic effects of compounds targeting the glutamate and serotonin systems, such as ketamine and classical psychedelics, highlights a potentially similar role for "N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide." These compounds induce synaptic, structural, and functional changes in the brain, particularly in pyramidal neurons in the prefrontal cortex, through mechanisms involving increased glutamate release, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) activation, and brain-derived neurotrophic factor (BDNF) signaling. This research provides a framework for understanding how similar compounds might facilitate adaptive rewiring of pathological neurocircuitry, offering insights into their potential therapeutic applications for depression and other psychiatric disorders (Aleksandrova & Phillips, 2021).

Anticancer Activity

Isoxazoline derivatives, including "N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide," have garnered interest for their anticancer properties. A review focusing on isoxazoline-containing natural products outlines their significance in medicinal chemistry as anticancer agents. The structural-activity relationship and stereochemical aspects of these compounds suggest a promising direction for developing novel anticancer drugs. This highlights the compound's relevance in chemotherapy research and its potential for contributing to new therapeutic strategies against cancer (Kaur et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N,1-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azepane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-11-9-12(15-19-11)10-17(3)14(18)13-7-5-4-6-8-16(13)2/h9,13H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGWYFMSDFVJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C(=O)C2CCCCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)